
7-Ethynyl-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethynyl-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound has a unique ethynyl group at the 7th position, which may impart distinct chemical and pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethynyl-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one typically involves the following steps:
Formation of the Benzodiazepine Core: The core structure is synthesized through a condensation reaction between an o-phenylenediamine and a suitable acyl chloride.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The phenyl ring and other positions on the benzodiazepine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated benzodiazepine derivatives.
科学的研究の応用
Chemistry
In chemistry, 7-Ethynyl-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its benzodiazepine core suggests it may interact with gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission.
Medicine
Medically, benzodiazepines are known for their sedative, anxiolytic, and anticonvulsant properties. Research into this specific compound may reveal new therapeutic applications or improved pharmacokinetic properties compared to existing benzodiazepines.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 7-Ethynyl-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one likely involves modulation of the GABA-A receptor. Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative and anxiolytic effects characteristic of benzodiazepines.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.
Nimetazepam: Another benzodiazepine with a nitro group at the 7th position, used for its hypnotic effects.
7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one: Similar in structure but with a chloro group instead of an ethynyl group.
Uniqueness
The presence of the ethynyl group at the 7th position in 7-Ethynyl-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one distinguishes it from other benzodiazepines. This modification may result in unique pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy, safety, or metabolic stability.
特性
CAS番号 |
183239-39-6 |
|---|---|
分子式 |
C18H14N2O |
分子量 |
274.3 g/mol |
IUPAC名 |
7-ethynyl-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C18H14N2O/c1-3-13-9-10-16-15(11-13)18(14-7-5-4-6-8-14)19-12-17(21)20(16)2/h1,4-11H,12H2,2H3 |
InChIキー |
FESCSZDQOFYRDR-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)C#C)C3=CC=CC=C3 |
正規SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)C#C)C3=CC=CC=C3 |
同義語 |
QH-II-66 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



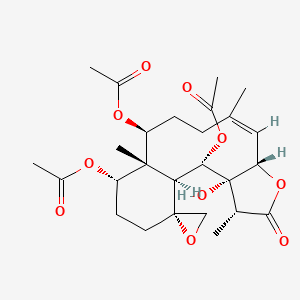

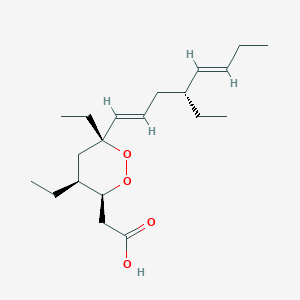
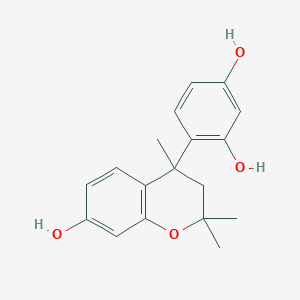
![8-(2,4-dioxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)octylphosphonic acid](/img/structure/B1245235.png)

![(2S)-2-methyl-4-[(2R,15R)-2,8,15-trihydroxy-15-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one](/img/structure/B1245240.png)

![[(4aS,4bR,10bS,12aS)-12a-methyl-1,3-dioxo-2-propyl-4,4a,4b,5,6,10b,11,12-octahydronaphtho[2,1-f]isoquinolin-8-yl] sulfamate](/img/structure/B1245242.png)
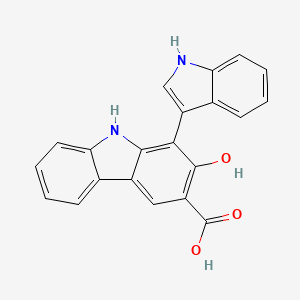
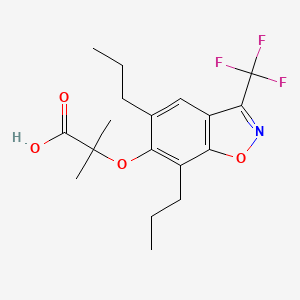

![(3R,5R)-7-[(1S,2S,4aR,6R,8S,8aS)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1245248.png)
